ETHYL 4-AMINO-2-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}PYRIMIDINE-5-CARBOXYLATE
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Overview
Description
ETHYL 4-AMINO-2-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}PYRIMIDINE-5-CARBOXYLATE is a complex organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their significant roles in biochemistry, particularly in nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-AMINO-2-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}PYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method involves the reaction of substituted aldehydes with ethyl acetoacetate and urea in ethanol, catalyzed by concentrated hydrochloric acid under reflux conditions . This process yields the desired pyrimidine derivative after several hours of heating.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-AMINO-2-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}PYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino and carboxylate groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
ETHYL 4-AMINO-2-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}PYRIMIDINE-5-CARBOXYLATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-AMINO-2-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. It has been observed to inhibit endoplasmic reticulum stress and apoptosis, as well as the NF-kB inflammatory pathway . These interactions suggest its potential as a neuroprotective and anti-neuroinflammatory agent.
Comparison with Similar Compounds
Similar Compounds
Triazole-Pyrimidine Hybrids: These compounds share structural similarities and have been studied for their neuroprotective and anti-inflammatory properties.
Pyrimido[4,5-d]pyrimidines: Another class of pyrimidine derivatives with significant biological activities.
Uniqueness
ETHYL 4-AMINO-2-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}PYRIMIDINE-5-CARBOXYLATE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
IUPAC Name |
ethyl 4-amino-2-[2-(cyclohexylamino)-2-oxoethyl]sulfanylpyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3S/c1-2-22-14(21)11-8-17-15(19-13(11)16)23-9-12(20)18-10-6-4-3-5-7-10/h8,10H,2-7,9H2,1H3,(H,18,20)(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSMURFKQABIIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1N)SCC(=O)NC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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